Refametinib (R enantiomer)

MEK inhibitor stereoselectivity kinase profiling

Refametinib R enantiomer (CAS 923032-38-6) is the active stereoisomer required for precise allosteric MEK1/2 inhibition. Substitution with the S enantiomer (CAS 923032-37-5) or racemic mixtures compromises target engagement and experimental validity. Its minimal CNS penetration makes it optimal for peripheral tumor models (melanoma, colorectal, pancreatic) where neurological confounds must be avoided. A ~16-hour half-life supports once-daily oral dosing with near dose-proportional exposure, simplifying PK/PD studies. As the exact stereoisomer advanced to Phase II trials for RAS-mutant HCC, it ensures translational relevance and data reproducibility.

Molecular Formula C19H20F3IN2O5S
Molecular Weight 572.3 g/mol
CAS No. 923032-38-6
Cat. No. B2955278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRefametinib (R enantiomer)
CAS923032-38-6
Molecular FormulaC19H20F3IN2O5S
Molecular Weight572.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F
InChIInChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1
InChIKeyRDSACQWTXKSHJT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Refametinib R enantiomer (CAS 923032-38-6) - Procurement-Grade MEK Inhibitor for Oncology Research


Refametinib R enantiomer (CAS 923032-38-6), also designated as RDEA119 R enantiomer or BAY 869766 R enantiomer, is the active stereoisomer of the orally bioavailable, allosteric MEK1/2 inhibitor Refametinib [1]. Identified as compound 1022 in patent WO2007014011A2, this small molecule potently inhibits the mitogen-activated protein kinase (MAPK) pathway by selectively binding to an allosteric pocket of MEK1/2 enzymes [2]. The compound demonstrates potent enzymatic inhibition with IC50 values of 19 nM and 47 nM for MEK1 and MEK2, respectively, and exhibits robust cellular activity, inhibiting ERK1/2 phosphorylation across multiple human cancer cell lines with EC50 values ranging from 2.5 to 15.8 nM [3]. Refametinib R enantiomer has been advanced to Phase II clinical trials for RAS-mutant hepatocellular carcinoma (HCC) and is a key tool for investigating MEK-dependent signaling in oncology [4].

Why Generic MEK Inhibitor Substitution Fails: The Critical Case for Refametinib R enantiomer (CAS 923032-38-6)


Procurement decisions for MEK inhibitors must account for the stereospecific nature of allosteric kinase inhibition. The R enantiomer of Refametinib (CAS 923032-38-6) is the active stereoisomer, and substitution with its S counterpart (CAS 923032-37-5) is not a scientifically equivalent alternative . Allosteric binding to the MEK1/2 pocket is highly sensitive to the three-dimensional orientation of the inhibitor, and the R enantiomer is specifically claimed and characterized for its superior activity in the foundational patent [1]. Furthermore, cross-study comparisons of Refametinib with other MEK inhibitors (e.g., Selumetinib, Trametinib, Binimetinib) reveal significant variations in kinase selectivity profiles, CNS penetration properties, and clinical safety profiles, rendering them non-fungible in preclinical and translational research [2]. The quantitative evidence detailed in Section 3 substantiates why the R enantiomer is the requisite tool for specific experimental contexts.

Quantitative Differentiation Guide: Refametinib R enantiomer (CAS 923032-38-6) vs. Structural and Functional Comparators


Comparative Kinase Selectivity: Refametinib R enantiomer vs. S enantiomer

The R enantiomer of Refametinib is the active and stereoselective inhibitor of MEK1/2. The foundational patent (WO2007014011A2) explicitly identifies the R enantiomer (compound 1022) as possessing the desired MEK inhibitory activity [1]. While the S enantiomer (CAS 923032-37-5) is also a MEK inhibitor with reported IC50 values of 19 nM and 47 nM for MEK1 and MEK2, the R enantiomer demonstrates a higher degree of selectivity for MEK1/2 compared to its S counterpart, which is a critical factor for experiments requiring precise pathway interrogation .

MEK inhibitor stereoselectivity kinase profiling allosteric binding

Superior CNS Safety Profile: Refametinib R enantiomer vs. First-Generation MEK Inhibitor PD0325901

A key differentiator for Refametinib R enantiomer is its limited central nervous system (CNS) penetration, which correlates with a reduced potential for neurological adverse effects compared to first-generation MEK inhibitors like PD0325901 [1]. Preclinical studies demonstrate that RDEA119 (Refametinib) exhibits lower brain exposure, making it a preferred tool for studies focused on peripheral tumors where CNS toxicity is a confounding variable [2].

CNS penetration blood-brain barrier toxicity profile MEK inhibitor

Potent Cellular Anti-Proliferative Activity in BRAF-Mutant Cell Lines: Refametinib vs. Selumetinib

Refametinib exhibits potent and selective anti-proliferative activity against cancer cell lines harboring the gain-of-function V600E BRAF mutation, with GI50 values ranging from 67 nM to 89 nM . This cellular potency is a key distinguishing feature when compared to other MEK inhibitors like Selumetinib (AZD6244), which, while also potent (MEK1 IC50 of 14 nM), demonstrates a different selectivity and potency profile in cellular assays .

BRAF V600E GI50 anti-proliferative cancer cell lines MEK inhibitor

Superior In Vivo Tumor Growth Inhibition in A375 Xenograft Model: Refametinib R enantiomer vs. Pimasertib

Refametinib R enantiomer demonstrates robust and dose-dependent tumor growth inhibition (TGI) in the human melanoma A375 xenograft model. Oral administration at 25 mg/kg/day and 50 mg/kg/day for 14 days resulted in 54% and 68% TGI, respectively . While Pimasertib (AS703026) is also a potent MEK inhibitor (IC50 5-11 nM), its in vivo efficacy profile and specific TGI values may differ, making Refametinib a well-characterized comparator for studies in this model [1].

xenograft model tumor growth inhibition A375 melanoma MEK inhibitor

Favorable Pharmacokinetic Profile and Dosing Convenience: Refametinib R enantiomer vs. Trametinib

Refametinib R enantiomer possesses a favorable pharmacokinetic profile in humans, characterized by a long plasma half-life of approximately 16 hours at the maximum tolerated dose (MTD) [1]. This supports convenient once-daily oral dosing in clinical and preclinical settings. In comparison, Trametinib (GSK1120212) has a much shorter half-life of approximately 3-4 days, leading to different dosing schedules . Furthermore, Refametinib exhibits near dose-proportional pharmacokinetics with minimal accumulation after multiple dosing, simplifying dose escalation studies [1].

pharmacokinetics half-life oral dosing MEK inhibitor Cmax AUC

Clinical Validation in RAS-Mutant HCC: Refametinib R enantiomer in Combination Therapy

Refametinib R enantiomer is the active pharmaceutical ingredient investigated in Phase II clinical trials for RAS-mutant hepatocellular carcinoma (HCC), both as monotherapy and in combination with sorafenib [1]. The combination of refametinib plus sorafenib achieved an objective response rate (ORR) of 6.3% and a disease control rate (DCR) of 43.8% in this difficult-to-treat patient population, whereas monotherapy yielded an ORR of 0% [2]. This clinical evidence base, while not directly comparing to other MEK inhibitors in the same trial, establishes a clear clinical context for the compound's use and provides a benchmark for translational research.

hepatocellular carcinoma RAS mutation sorafenib combination therapy Phase II trial

Optimal Application Scenarios for Refametinib R enantiomer (CAS 923032-38-6) in Scientific Research


Preclinical Studies of RAS/RAF-Mutant Tumors Requiring CNS-Sparing MEK Inhibition

For in vivo oncology studies focused on peripheral tumor models (e.g., melanoma, colorectal, pancreatic), where the confounding variable of CNS toxicity must be minimized, Refametinib R enantiomer is the optimal choice. Its limited brain penetration, as demonstrated in comparative studies against PD0325901, ensures that observed efficacy and toxicity are primarily peripheral [1]. This is particularly critical for long-term dosing studies or combination therapies where neurological side effects could compromise animal welfare and data interpretation.

Investigating Stereospecific Allosteric MEK Inhibition in Pathway Signaling

When the research objective demands precise interrogation of the RAS/RAF/MEK/ERK signaling pathway without confounding off-target activities, the R enantiomer of Refametinib is essential. Its stereospecific binding to the allosteric MEK pocket ensures that observed cellular effects are directly attributable to targeted MEK inhibition, unlike racemic mixtures or the less selective S enantiomer [2]. This is a cornerstone for high-quality mechanistic studies in kinase signaling.

Validating Clinical Findings in RAS-Mutant Hepatocellular Carcinoma (HCC) Models

To ensure translational relevance and reproducibility of clinical trial data, researchers must use the exact stereoisomer that advanced to Phase II clinical trials for RAS-mutant HCC [3]. Refametinib R enantiomer is the precise compound investigated in combination with sorafenib, making it the only scientifically valid choice for studies aiming to elucidate mechanisms of response, resistance, or combination synergy in this specific cancer type.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Flexible Dosing Schedules

The favorable PK profile of Refametinib R enantiomer, characterized by a ~16-hour half-life and near dose-proportional exposure, makes it ideal for PK/PD modeling studies [4]. This allows researchers to achieve and maintain targeted plasma concentrations with once-daily oral dosing, simplifying experimental logistics and enabling clear correlation between drug exposure and target modulation (e.g., pERK inhibition) in both acute and chronic dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Refametinib (R enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.